

Application Notes and Protocols for Brequinard3 in AML Cell Lines

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Compound of Interest		
Compound Name:	Brequinar-d3	
Cat. No.:	B15568763	Get Quote

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These application notes provide a comprehensive guide for the use of **Brequinar-d3**, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), in acute myeloid leukemia (AML) cell line research. The protocols outlined below are intended to facilitate the investigation of **Brequinar-d3**'s effects on AML cell viability, apoptosis, and differentiation.

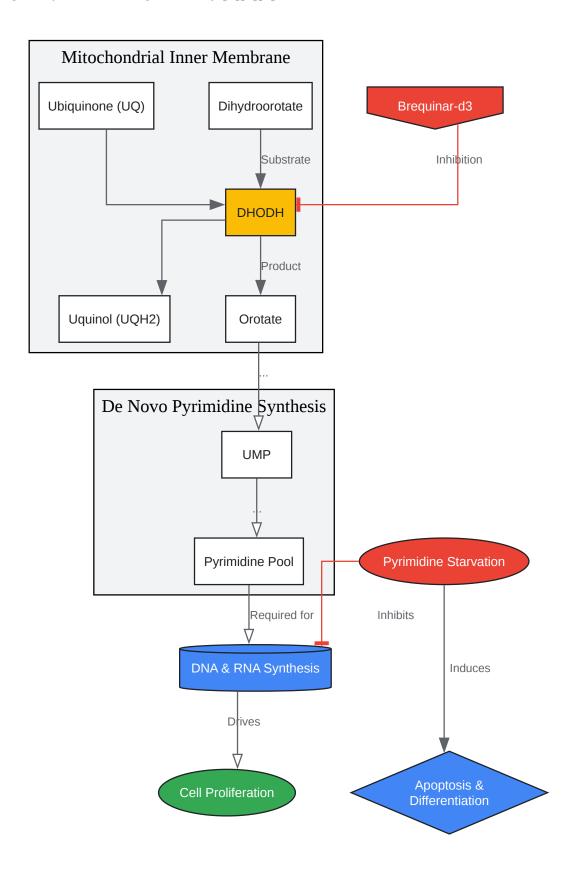
Brequinar-d3, a deuterated analog of Brequinar, targets a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] Inhibition of DHODH leads to depletion of the intracellular pyrimidine pool, which is essential for DNA and RNA synthesis.[1][2] This pyrimidine starvation has been shown to induce cell cycle arrest, apoptosis, and differentiation in rapidly proliferating AML cells, making DHODH a promising therapeutic target.[1][2][4][5]

Mechanism of Action

Brequinar is a selective and potent inhibitor of the mitochondrial enzyme DHODH. This enzyme catalyzes the fourth step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[3][6] By blocking this essential step, Brequinar depletes the cellular stores of uridine monophosphate (UMP) and downstream pyrimidine nucleotides.[1] Consequently, DNA and RNA synthesis is halted, leading to cell cycle arrest and ultimately cell death or differentiation in cancer cells that are highly dependent on this pathway, such as AML



blasts.[1][2][5] The effects of Brequinar can be rescued by the addition of exogenous uridine, confirming its specific on-target activity.[3][4][7]





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Caption: Mechanism of action of Brequinar-d3 in AML cells.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of Brequinar against various AML cell lines. The half-maximal inhibitory concentration (IC50) and effective dose for differentiation (ED50) can vary depending on the cell line and experimental conditions.

Table 1: In Vitro Activity of Brequinar in AML Cell Lines

Cell Line	Subtype	IC50 (nM)	Effect
MOLM-13	AML with FLT3-ITD	~50-100	Induction of apoptosis and differentiation[2]
MV4-11	AML with FLT3-ITD	~25-75	Induction of differentiation[2]
OCI-AML3	AML with NPM1c	~100-200	G1 cell cycle arrest[2]
HL-60	Acute promyelocytic leukemia	~200-500	Induction of apoptosis[2]
THP-1	Acute monocytic leukemia	ED50 ~1 μM	Induction of differentiation[4]
U937	Histiocytic lymphoma	ED50 ~1 μM	Induction of differentiation[4]

Table 2: Comparative IC50 Values of DHODH Inhibitors in AML and Normal Cells

Cell Type	Compound	IC50 (µM)
Normal CD34+CD38+ BM Myeloid Progenitor Cells	Brequinar	2.87[3][6]
Normal CD34+CD38+ BM Myeloid Progenitor Cells	ASLAN003	5.22[3][6]



Note: ASLAN003 is another DHODH inhibitor included for comparison, suggesting a potential therapeutic window for this class of drugs.[3][6]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of **Brequinar-d3** on AML cell lines.

Cell Viability and IC50 Determination

This protocol determines the concentration of **Brequinar-d3** that inhibits the growth of AML cell lines by 50%.

Materials:

- AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3, HL-60)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Brequinar-d3 stock solution (in DMSO)
- 96-well clear-bottom cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer

Procedure:

- Seed AML cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 μL of complete culture medium.
- Prepare serial dilutions of Brequinar-d3 in complete culture medium.
- Add the diluted Brequinar-d3 or vehicle control (DMSO) to the wells. The final DMSO concentration should not exceed 0.1%.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.



- Equilibrate the plate to room temperature for 30 minutes.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure luminescence using a luminometer.
- Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression model.[2]

Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis in AML cells following treatment with **Brequinar-d3**.

Materials:

- AML cell lines
- Complete culture medium
- Brequinar-d3 stock solution
- 6-well cell culture plates
- Annexin V-FITC and Propidium Iodide (PI) staining kit
- · Flow cytometer

Procedure:

- Seed AML cells in 6-well plates at an appropriate density.
- Treat the cells with Brequinar-d3 at the desired concentrations for 48 hours.[2]
- Harvest the cells by centrifugation and wash with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.



- Incubate in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry within one hour.

Differentiation Assay by Flow Cytometry

This protocol assesses the ability of **Brequinar-d3** to induce myeloid differentiation in AML cells.

Materials:

- AML cell lines (e.g., THP-1, HL-60)
- Complete culture medium
- Brequinar-d3 stock solution
- 6-well cell culture plates
- Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14)
- Flow cytometer

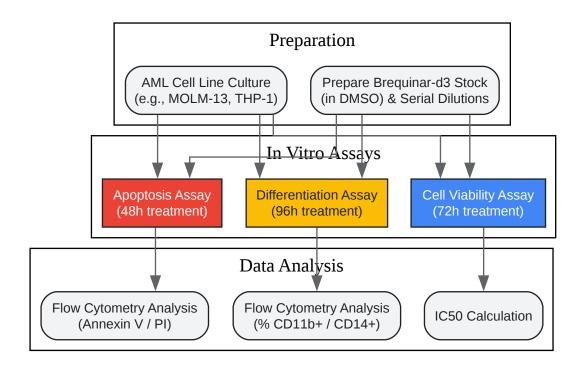
Procedure:

- · Seed AML cells in 6-well plates.
- Treat the cells with Brequinar-d3 at the desired concentrations for 96 hours.
- Harvest and wash the cells with FACS buffer (PBS with 2% FBS).
- Stain the cells with the fluorescently labeled antibodies against CD11b and CD14 for 30 minutes on ice in the dark.
- Wash the cells to remove unbound antibodies.
- Resuspend the cells in FACS buffer and analyze by flow cytometry to determine the percentage of cells expressing the differentiation markers.



Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating **Brequinar-d3** in AML cell lines.



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Caption: Experimental workflow for **Brequinar-d3** in AML cell lines.

These protocols and application notes provide a solid foundation for researchers to explore the therapeutic potential of **Brequinar-d3** in the context of acute myeloid leukemia. The potent and specific mechanism of action of DHODH inhibitors like Brequinar offers a promising avenue for the development of novel AML therapies.[1][4]

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